![molecular formula C10H13NO3 B3154436 Methyl 2-amino-2-(2-methoxyphenyl)acetate CAS No. 77651-55-9](/img/structure/B3154436.png)
Methyl 2-amino-2-(2-methoxyphenyl)acetate
Overview
Description
“Methyl 2-amino-2-(2-methoxyphenyl)acetate” is a chemical compound with the empirical formula C10H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(2-methoxyphenyl)acetate” can be represented by the SMILES stringCOC(C(C1=CC=C(C=C1)OC)N)=O
. The InChI key for this compound is CHXXZNYVXXJUSN-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Amino Acids
Methyl 2-amino-2-(2-methoxyphenyl)acetate has been utilized in the synthesis of specific amino acids, such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are key constituents in AM-toxins. This synthesis involves hydrolyzing the O-methyl linkage of L-Amp through heating with hydrochloric acid and employing a method that avoids drastic acid treatment (Shimohigashi et al., 1976).
Chemical Reactions with Adamantan-2-amine
In studies exploring the reactivity of various chemical compounds, methyl 2-amino-2-(2-methoxyphenyl)acetate reacted with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of target amides and resistant butyl esters (Novakov et al., 2017).
Synthesis of Pharmaceutical Intermediates
This compound plays a crucial role in the preparation of various pharmaceutical intermediates. For instance, it's used in the synthesis of compounds like methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-hydroxy-4-alkylperhydro-1,4-oxazin-3-ones, which have significant implications in pharmaceutical research (Percino & Hernández, 2007).
Radiolabeling and Biodistribution Studies
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, structurally related to Methyl 2-amino-2-(2-methoxyphenyl)acetate, has been developed as a potential neuroprotective drug. It was radiolabeled for Positron Emission Tomography (PET) studies to understand its distribution and accumulation in the brain, indicating its utility in neuroprotective drug research (Yu et al., 2003).
Antibacterial Activity
Methyl 2-amino-2-(2-methoxyphenyl)acetate derivatives have been explored for their antibacterial properties. For instance, the synthesis and characterization of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate showed significant in vitro antibacterial activity against various bacteria strains (Karai et al., 2018).
Herbicidal Activity
Its derivatives have also found application in agriculture, specifically in the synthesis of herbicides. An example is the synthesis of geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate, which showed significant herbicidal effects on broadleaf weeds (Hayashi & Kouji, 1990).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-2-(2-methoxyphenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXDFLDNKVTKOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(2-methoxyphenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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